molecular formula C11H9N3O3S B2979666 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde CAS No. 311322-41-5

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

Cat. No.: B2979666
CAS No.: 311322-41-5
M. Wt: 263.27
InChI Key: UURVCBPJISXKEZ-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is an organic compound with the molecular formula C11H9N3O3S It is a derivative of benzaldehyde, featuring a nitro group at the 3-position and a sulfanyl group linked to a 1-methyl-1H-imidazol-2-yl moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzoic acid.

    Reduction: 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole moiety can bind to metal ions and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and a sulfanyl-imidazole moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfanyl-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-13-5-4-12-11(13)18-10-3-2-8(7-15)6-9(10)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURVCBPJISXKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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